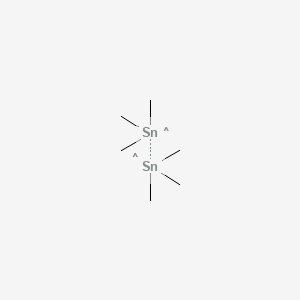

Hexamethyldistannane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexamethyldistannane, also known as this compound, is an organotin compound with the chemical formula (CH₃)₃SnSn(CH₃)₃. It is a colorless liquid at room temperature and is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of two tin atoms bonded to six methyl groups, making it a unique organometallic compound.

准备方法

Synthetic Routes and Reaction Conditions: Hexamethyldistannane can be synthesized through several methods, one of the most common being the reaction of trimethyltin chloride with metallic tin. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:

Reaction with Grignard Reagents: A Grignard reagent, such as methylmagnesium bromide, reacts with tin tetrachloride to form trimethyltin chloride.

Reduction: Trimethyltin chloride is then reduced with metallic tin to produce hexamethylditin.

Industrial Production Methods: In industrial settings, hexamethylditin is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced purification techniques, such as distillation, is also common to obtain the final product.

化学反应分析

Types of Reactions: Hexamethyldistannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: this compound can undergo substitution reactions where the methyl groups are replaced by other organic groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products:

Oxidation: Organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various organotin halides.

科学研究应用

Hexamethyldistannane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

Industry: this compound is used in the production of other organotin compounds, which have applications in catalysis, polymer stabilization, and as biocides.

作用机制

The mechanism by which hexamethylditin exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions often include the formation of intermediate complexes with substrates, facilitating various chemical transformations.

相似化合物的比较

Hexamethyldistannane can be compared with other organotin compounds, such as:

Trimethyltin chloride: A simpler organotin compound with one tin atom bonded to three methyl groups.

Tetraethyltin: An organotin compound with four ethyl groups bonded to a single tin atom.

Tributyltin chloride: Known for its use as a biocide, it has three butyl groups bonded to a tin atom.

Uniqueness: this compound is unique due to its structure, featuring two tin atoms bonded together, which is not common in many organotin compounds. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other organotin compounds may not be suitable.

属性

CAS 编号 |

661-69-8 |

|---|---|

分子式 |

C6H18Sn2 |

分子量 |

327.63 g/mol |

InChI |

InChI=1S/6CH3.2Sn/h6*1H3;; |

InChI 键 |

CCRMAATUKBYMPA-UHFFFAOYSA-N |

SMILES |

C[Sn](C)C.C[Sn](C)C |

规范 SMILES |

C[Sn](C)C.C[Sn](C)C |

| 661-69-8 | |

Pictograms |

Flammable; Acute Toxic; Environmental Hazard |

产品来源 |

United States |

A: Hexamethylditin has the molecular formula Sn₂(CH₃)₆ and a molecular weight of 327.54 g/mol. [, , ]

A: Various spectroscopic techniques have been used to characterize Hexamethylditin, including: * NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide valuable information about the structure and bonding in Hexamethylditin. Researchers have determined coupling constants, including the Sn¹¹⁷-Sn¹¹⁹ coupling constant in the molecule. [, ]* IR and Raman Spectroscopy: These techniques provide insights into the vibrational modes of Hexamethylditin, helping to characterize its structure. []* Mass Spectrometry: Mass spectrometry is useful for determining the molecular weight and fragmentation patterns of Hexamethylditin and its derivatives. This information aids in understanding its reactivity and decomposition pathways. [, ]

A: Hexamethylditin is widely used as a reagent in organic synthesis, particularly in radical reactions and palladium-catalyzed cross-coupling reactions. [, , , , , , ]

A: Hexamethylditin acts as a source of trimethyltin radicals (Me₃Sn•) upon irradiation with UV light or heating. These radicals can initiate various radical reactions, such as:* Cyclizations: Me₃Sn• can add to unsaturated bonds, generating carbon-centered radicals that can undergo cyclization to form cyclic compounds. This approach has been successfully applied in synthesizing various heterocycles. [, , ]* Additions to C=N bonds: Hexamethylditin facilitates the addition of alkyl radicals to chiral N-acylhydrazones, providing a route to chiral amines. []* Cross-coupling reactions: Hexamethylditin is a common reagent in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. [, ]

A: Reaction conditions, such as solvent, temperature, and the presence of additives like Lewis acids, can significantly influence the regio- and stereoselectivity of reactions involving Hexamethylditin. [, , , ]

A: Hexamethylditin is sensitive to air and moisture. It decomposes upon exposure to air, forming tin oxides. [] Therefore, it is typically handled and stored under an inert atmosphere.

A: Compatibility of Hexamethylditin with various materials depends on the specific application and reaction conditions. For example, in semiconductor processing, it was found to etch GaAs surfaces during UV photochemical deposition, which is a crucial consideration for material selection. []

A: Computational techniques like density functional theory (DFT) have been used to:* Calculate thermochemical data: DFT calculations provide insights into the thermodynamic properties of Hexamethylditin and its derivatives, including enthalpy of formation, entropy, and heat capacity. This data is useful for understanding reaction pathways and predicting product distributions. []* Elucidate reaction mechanisms: DFT calculations help to investigate the mechanisms of reactions involving Hexamethylditin, identifying intermediates and transition states to understand the origin of regio- and stereoselectivity. [, ]

A: Hexamethylditin has been explored as a precursor for the deposition of tin-containing thin films using techniques like plasma-enhanced chemical vapor deposition (PECVD). These films have potential applications as electrical and optical coatings. []

A: Yes, alternative tin reagents, such as tetramethyltin (TMT) and tetraethyltin (TET), are available for applications like the growth of tin oxide films. The choice of the optimal precursor depends on factors like volatility, reactivity, and the desired film properties. For instance, in hybrid molecular beam epitaxy (MBE) for BaSnO₃ growth, Hexamethylditin proved to be more effective than TMT and TET due to its ability to form tin radicals. [, ]

ANone: Hexamethylditin is toxic and requires careful handling. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols.

A: Hexamethylditin can release toxic organotin compounds into the environment. Proper waste management and disposal methods are crucial to minimize its environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

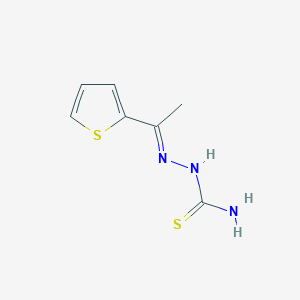

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)